MRTX849 acid MRTX849 acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14590166
InChI: InChI=1S/C34H37ClFN7O4/c1-22(36)33(46)43-18-17-42(19-24(43)10-13-37)32-26-11-15-41(29-9-3-6-23-5-2-8-27(35)31(23)29)20-28(26)38-34(39-32)47-21-25-7-4-14-40(25)16-12-30(44)45/h2-3,5-6,8-9,24-25H,1,4,7,10-12,14-21H2,(H,44,45)/t24-,25-/m0/s1
SMILES: Array
Molecular Formula: C34H37ClFN7O4
Molecular Weight: 662.2 g/mol

MRTX849 acid

CAS No.:

Cat. No.: VC14590166

Molecular Formula: C34H37ClFN7O4

Molecular Weight: 662.2 g/mol

* For research use only. Not for human or veterinary use.

MRTX849 acid -

Specification

Molecular Formula C34H37ClFN7O4
Molecular Weight 662.2 g/mol
IUPAC Name 3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid
Standard InChI InChI=1S/C34H37ClFN7O4/c1-22(36)33(46)43-18-17-42(19-24(43)10-13-37)32-26-11-15-41(29-9-3-6-23-5-2-8-27(35)31(23)29)20-28(26)38-34(39-32)47-21-25-7-4-14-40(25)16-12-30(44)45/h2-3,5-6,8-9,24-25H,1,4,7,10-12,14-21H2,(H,44,45)/t24-,25-/m0/s1
Standard InChI Key CWTHNCSWSDACRS-DQEYMECFSA-N
Isomeric SMILES C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCC(=O)O)F
Canonical SMILES C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCC(=O)O)F

Introduction

The compound 3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid is a complex organic molecule with a diverse array of functional groups and stereocenters. It features a pyrido[3,4-d]pyrimidine backbone, a piperazine moiety, and an 8-chloronaphthalene substituent, suggesting significant potential for biological interactions and applications in medicinal chemistry, particularly in oncology.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several multi-step organic reactions. Key methods may include:

  • Condensation Reactions: To form the pyrido[3,4-d]pyrimidine backbone.

  • Alkylation Reactions: To introduce the cyanomethyl and fluoropropenoyl groups.

  • Coupling Reactions: To link the piperazine and naphthalene moieties.

Each reaction step requires careful optimization to ensure high yield and purity of the final product.

Biological Activity and Applications

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in inhibiting KRAS G12C mutations prevalent in various cancers. The mechanism of action involves binding to specific proteins, which can be elucidated further using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Research Findings and Potential

AspectDescription
Biological TargetKRAS G12C mutations in cancer cells.
Mechanism of ActionInhibition of KRAS G12C through specific protein binding.
Potential ApplicationsAnti-cancer therapy, particularly for tumors with KRAS G12C mutations.
Synthetic ChallengesMulti-step synthesis requiring optimization for yield and purity.

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